An In-depth Technical Guide to the Physical and Chemical Properties of [(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid
An In-depth Technical Guide to the Physical and Chemical Properties of [(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of [(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from its constituent precursors, 2,5-dimethyl-3-furoic acid and glycine, and draws parallels with analogous N-acyl amino acids. We present a detailed, plausible synthetic route and robust characterization protocols to enable researchers to synthesize and validate this compound. This document is intended to serve as a foundational resource for scientists working with or considering the use of this and related furan-based compounds in their research endeavors.
Introduction and Compound Identification
[(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid, also known as N-(2,5-dimethyl-3-furoyl)glycine, belongs to the class of N-acyl amino acids. This class of molecules is of significant interest in biological systems, acting as signaling molecules in various physiological processes. The structure of the target compound combines a substituted furan ring, a core scaffold in many biologically active compounds, with the simplest amino acid, glycine. This unique combination suggests potential for novel pharmacological properties.
A Note on the CAS Number: There is conflicting information regarding the Chemical Abstracts Service (CAS) number for this compound. While some suppliers list it as 306935-41-1 , this number has also been assigned to an entirely different structure, 1-Isopropyl-1H-benzo[d][1][2][3]triazole-5-carboxylic acid. Researchers are strongly advised to verify the identity of any substance procured under this CAS number through rigorous analytical characterization.
Physicochemical Properties
Properties of Precursors
A thorough understanding of the precursors is essential for predicting the properties of the final compound.
| Property | 2,5-Dimethyl-3-furoic acid | Glycine |
| CAS Number | 636-44-2 | 56-40-6 |
| Molecular Formula | C₇H₈O₃ | C₂H₅NO₂ |
| Molecular Weight | 140.14 g/mol | 75.07 g/mol |
| Appearance | White to off-white powder | White crystalline solid |
| Melting Point | 137-140 °C | 233 °C (decomposes) |
| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol and acetone. | Soluble in water, insoluble in most organic solvents. |
Predicted Properties of [(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid
The properties of the target compound are predicted based on the amalgamation of its two precursors via an amide bond.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₉H₁₁NO₄ | Derived from the condensation of C₇H₈O₃ and C₂H₅NO₂ with the loss of H₂O. |
| Molecular Weight | 197.19 g/mol | Sum of the molecular weights of the precursors minus the molecular weight of water (18.02 g/mol ). |
| Appearance | Expected to be a white to off-white solid. | Based on the appearance of its precursors and similar N-acyl amino acids. |
| Melting Point | Predicted to be in the range of 150-170 °C. | The melting point will likely be higher than that of 2,5-dimethyl-3-furoic acid due to the introduction of the amide and carboxylic acid groups, which can participate in hydrogen bonding. For comparison, the analogous N-(2-Furoyl)Glycine has a melting point of 163-165 °C.[1] |
| Solubility | Expected to have moderate solubility in water and polar organic solvents. | The presence of the carboxylic acid and amide groups will increase its polarity compared to 2,5-dimethyl-3-furoic acid, enhancing its solubility in polar solvents. The furan ring provides some nonpolar character. The solubility of N-(2-Furoyl)Glycine is reported as 31.7 mg/mL in water.[1] |
| pKa | The carboxylic acid proton is expected to have a pKa in the range of 3-4. | Similar to other N-acyl amino acids. |
Synthesis Protocol
The synthesis of [(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid can be achieved through a standard amide coupling reaction between 2,5-dimethyl-3-furoic acid and glycine methyl ester, followed by saponification of the ester to yield the final carboxylic acid.
Synthesis Workflow Diagram
Caption: Synthesis workflow for [(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid.
Step-by-Step Methodology
Step 1: Synthesis of Methyl [(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetate
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Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-dimethyl-3-furoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
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Activation: To the solution, add hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq). Stir the mixture at room temperature for 15 minutes. The use of HATU as a coupling reagent is recommended as it is known for its efficiency and low rate of racemization.[4][5]
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Amine Addition: Add glycine methyl ester hydrochloride (1.2 eq) to the reaction mixture.
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Reaction: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and wash with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired methyl ester.
Step 2: Saponification to [(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid
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Ester Dissolution: Dissolve the purified methyl ester from Step 1 in a mixture of tetrahydrofuran (THF) and water (3:1 v/v).
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Hydrolysis: Add lithium hydroxide (LiOH) (1.5 eq) to the solution and stir at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
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Acidification: Carefully acidify the reaction mixture to pH 2-3 with 1M HCl.
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Extraction: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product.
Characterization Protocols
Thorough characterization is crucial to confirm the identity and purity of the synthesized [(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for unambiguous structural elucidation.
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¹H NMR (in DMSO-d₆):
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Furan Protons: A singlet corresponding to the proton on the furan ring is expected.
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Methyl Protons: Two singlets for the two methyl groups on the furan ring.
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Glycine Methylene Protons: A doublet for the CH₂ group of the glycine moiety, coupled to the amide proton.
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Amide Proton: A triplet (or broad singlet) for the N-H proton.
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Carboxylic Acid Proton: A broad singlet for the COOH proton.
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-
¹³C NMR (in DMSO-d₆):
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Carbonyl Carbons: Two signals in the downfield region corresponding to the amide and carboxylic acid carbonyls.
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Furan Carbons: Four signals for the carbons of the furan ring.
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Glycine Methylene Carbon: A signal for the CH₂ carbon.
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Methyl Carbons: Two signals for the methyl group carbons.
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Mass Spectrometry
Mass spectrometry will be used to confirm the molecular weight of the compound.
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High-Resolution Mass Spectrometry (HRMS): Electrospray ionization (ESI) in negative mode should show the [M-H]⁻ ion, and in positive mode, the [M+H]⁺ or [M+Na]⁺ ions. The measured mass should be within 5 ppm of the calculated exact mass of 197.0688.
High-Performance Liquid Chromatography (HPLC)
HPLC can be used to determine the purity of the final compound.
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Method: A reversed-phase C18 column with a gradient elution of acetonitrile in water (both with 0.1% trifluoroacetic acid) is a suitable starting point. Detection can be performed using a UV detector at a wavelength corresponding to the absorbance maximum of the furan ring (around 254 nm).
Conclusion
This technical guide provides a comprehensive framework for the synthesis and characterization of [(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid. While direct experimental data for this compound is scarce, by leveraging the known properties of its precursors and analogous compounds, we have outlined a reliable synthetic pathway and robust analytical methods for its validation. The conflicting information regarding its CAS number underscores the importance of the rigorous characterization protocols detailed herein. This guide is intended to empower researchers to confidently produce and study this and similar furan-based N-acyl amino acids, paving the way for new discoveries in medicinal chemistry and drug development.
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